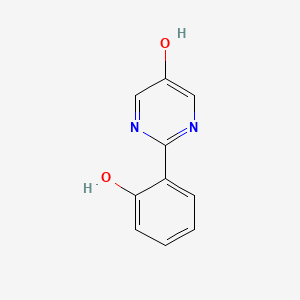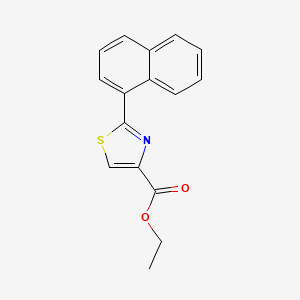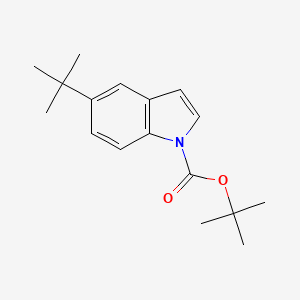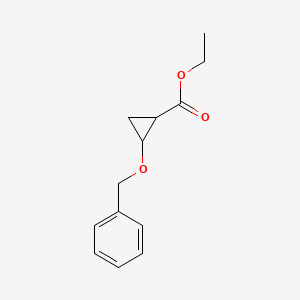![molecular formula C8H9N3 B13665639 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine CAS No. 4919-11-3](/img/structure/B13665639.png)
5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . This method also demonstrates good functional group tolerance and broad substrate scope .
Industrial Production Methods
Industrial production methods for 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine are not extensively documented. the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial applications .
化学反応の分析
Types of Reactions
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizers such as sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts like Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reducing Agents: Hydrogen gas, Raney nickel.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines and their derivatives, which exhibit diverse biological activities .
科学的研究の応用
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1).
Material Sciences: The compound has applications in the development of light-emitting materials for phosphorescent OLED devices.
作用機序
The mechanism of action of 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of Janus kinases, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . As a RORγt inverse agonist, it binds to the ligand-binding domain of the receptor, inhibiting its activity .
類似化合物との比較
Similar Compounds
1,2,4-triazolo[1,5-a]pyridine: Similar in structure but lacks the dimethyl substitutions at positions 5 and 7.
1,2,4-triazolo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure with a pyrimidine ring.
Uniqueness
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
特性
CAS番号 |
4919-11-3 |
|---|---|
分子式 |
C8H9N3 |
分子量 |
147.18 g/mol |
IUPAC名 |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-3-7(2)11-5-9-10-8(11)4-6/h3-5H,1-2H3 |
InChIキー |
OETZGBWGRSPOOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NN=CN2C(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol](/img/structure/B13665559.png)
![8-Bromo-2-chloropyrido[4,3-d]pyrimidine](/img/structure/B13665565.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13665568.png)
![5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13665575.png)



![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13665590.png)





![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
